1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-14(11(12)15)16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTBTPJHUYEBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)OCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112960-61-9 | |
| Record name | 1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves several steps. The synthetic route typically starts with the preparation of the azetidinone ring, followed by the introduction of the 2-chlorophenyl group and the methoxy substituent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of chlorine on the phenyl ring and the nature of substituents on the azetidinone core significantly affect physicochemical and biological properties:
Physical and Spectroscopic Properties
- NMR Data : Methyl groups in 3,3-dimethylazetidin-2-one derivatives resonate at δ ~1.1–1.5 ppm (¹H NMR), as seen in 1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one derivatives . The 2-chlorophenylmethoxy group would likely show aromatic protons near δ 7.2–7.5 ppm, similar to Methylclonazepam’s 2-chlorophenyl signals .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups can stabilize intermediates, as demonstrated in the synthesis of a structurally similar azetidin-2-one derivative. Key steps include:
- Step 1 : Reacting a chlorophenylmethyl ether precursor with a pre-functionalized azetidinone core under basic conditions.
- Step 2 : Optimizing regioselectivity by adjusting solvents (e.g., THF or DCM) and acid-binding agents (e.g., DIPEA), which influence reaction efficiency and yield .
- Characterization : Post-synthesis, ¹³C NMR (e.g., δ 170.4 for carbonyl groups) and HR-MS validate structural integrity .
Q. How is X-ray crystallography utilized to confirm the structure of azetidin-2-one derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Data Collection : High-resolution data (e.g., R factor = 0.047) are collected at 296 K using Mo-Kα radiation .
- Refinement : Programs like SHELXL refine torsional parameters and validate bond lengths (mean C–C = 0.003 Å). Discrepancies in electron density maps are resolved iteratively .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to highlight molecular geometry and steric effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., δ 2.3–5.3 ppm for methyl/methoxy groups; δ 128–138 ppm for aromatic carbons) .
- HR-MS : Confirms molecular weight (e.g., observed m/z 510.280 vs. calculated 510.283) .
- IR : Carbonyl stretches (~1750 cm⁻¹) confirm the azetidinone ring .
Advanced Research Questions
Q. How can regioselectivity challenges in azetidin-2-one functionalization be mitigated?
- Answer : Regioselectivity is influenced by steric and electronic factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered sites .
- Catalysts : Palladium or copper catalysts enable selective cross-coupling at the azetidinone nitrogen .
- Case Study : Adjusting reaction temperature (-35°C to RT) and stoichiometry (1.1 equiv. DIPEA) improved yields from 31% to 92% in related syntheses .
Q. How to resolve contradictions between computational docking results and experimental bioactivity data?
- Answer :
- Validation : Use Molecular Operating Environment (MOE) to simulate ligand-receptor interactions, then cross-validate with in vitro assays (e.g., MIC tests for antimicrobial activity).
- Example : A derivative showed strong computational binding to fungal CYP51 but weak experimental activity. Further MD simulations revealed solvation effects critical for in vivo efficacy .
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Answer :
- DoE Approach : Vary temperature, catalyst loading, and solvent polarity systematically. For instance, THF at 60°C with 10 mol% CuI gave 85% yield in a related azetidinone synthesis .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts, confirmed via TLC .
Q. How to address crystallographic refinement challenges in compounds with high torsional strain?
- Answer :
- Restraints : Apply SHELXL distance/angle restraints for strained bonds (e.g., azetidinone ring C–N–C angles).
- Twinned Data : Use twin refinement (HKLF5) for non-merohedral twinning, as seen in a 3-nitrophenyl-substituted analog .
Q. What are best practices for evaluating biological activity of azetidin-2-one derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
